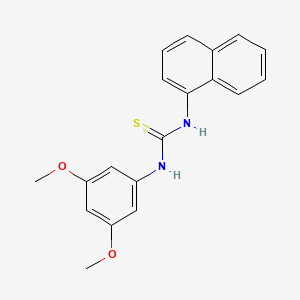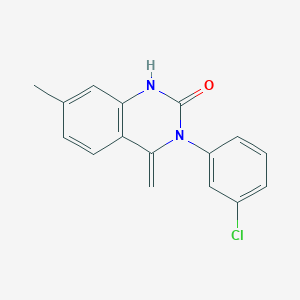
N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. In
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea is not fully understood. However, it is believed to act on various receptors in the brain, including the serotonin 2A receptor and the sigma-1 receptor. This compound has been shown to induce a state of altered consciousness, characterized by vivid visual and auditory hallucinations, altered perception of time and space, and a sense of mystical or spiritual experience.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been suggested to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward processing. This compound has also been shown to increase heart rate and blood pressure, and to cause pupil dilation and bronchodilation.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea for lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of this compound on specific physiological processes, such as pain perception or inflammation. However, this compound is also highly potent and can be toxic at high doses. This limits its use in certain types of experiments, such as those involving animal models.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea. One area of research is in the development of new therapeutic applications for this compound, particularly in the treatment of cancer and neurodegenerative disorders. Another area of research is in the study of the mechanism of action of this compound, particularly in the brain. This may lead to a better understanding of the role of this compound in consciousness and perception.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various fields of scientific research. Its high potency and selectivity for specific receptors make it a valuable tool for studying physiological processes and developing new therapeutic applications. However, its toxicity at high doses limits its use in certain types of experiments. Further research on this compound may lead to a better understanding of its mechanism of action and potential applications in medicine.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea involves the reaction of 3,5-dimethoxyaniline with 1-naphthylisothiocyanate. This reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-1-naphthylthiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a profound effect on the brain, particularly on the serotonin system. It has been suggested that this compound may play a role in the regulation of mood, perception, and consciousness.
This compound has also been studied in the field of pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, inflammation, and cell survival. This compound has been suggested to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-15-10-14(11-16(12-15)23-2)20-19(24)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAQQFTIIQOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)
![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)

![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
